![molecular formula C15H17BN2O2 B2935569 2-Pyridineboronic acid N-phenyldiethanolamine ester CAS No. 662138-96-7](/img/structure/B2935569.png)
2-Pyridineboronic acid N-phenyldiethanolamine ester
Overview
Description
2-Pyridineboronic acid N-phenyldiethanolamine ester (2-PBDE) is an organic compound that is used in a variety of scientific research applications. It is a boronic acid derivative that has a wide range of applications, including in the synthesis of various organic compounds, in the synthesis of pharmaceuticals, and in the study of biochemical and physiological effects. In
Scientific Research Applications
Medicinal Chemistry STAT1-Signaling Inhibitors and Immunosuppressants
The compound is utilized in the synthesis of caerulomycin B or C, which have applications as STAT1-signaling inhibitors and immunosuppressants. This showcases its potential in the development of new therapeutic agents .
Organometallic Chemistry G-Quadruplex-Interacting Compounds
It serves as a ligand for Pt(II) in the creation of organometallic square planar compounds that interact with G-quadruplex structures, which are significant in medicinal chemistry for their potential anti-cancer properties .
3. Cross-Coupling Reactions: Synthesis of Bipyridine Derivatives The compound is stable during storage and is used in cross-coupling reactions with bromopyridines to afford 2,2′-bipyridine-type ligands, which are important in various chemical syntheses .
4. Synthetic Intermediate: Formation of Pyridyl Boronic Ester It acts as a key starting material for the formation of pyridyl boronic ester, which is further reacted to prepare derivatives of interest to pharmacological applications .
Mechanism of Action
Target of Action
It is known to be a reactant involved in suzuki-miyaura cross-coupling reactions for the synthesis of 2-pyridylboronate .
Mode of Action
The compound’s mode of action is primarily through its involvement in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a crucial process in organic chemistry, widely used in the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is the synthesis of 2-pyridylboronate through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects of this action would depend on the context in which the synthesized 2-pyridylboronate is used.
properties
IUPAC Name |
6-phenyl-2-pyridin-2-yl-1,3,6,2-dioxazaborocane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BN2O2/c1-2-6-14(7-3-1)18-10-12-19-16(20-13-11-18)15-8-4-5-9-17-15/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIQDVHNUYDVDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C2=CC=CC=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984699 | |
Record name | 6-Phenyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridineboronic acid N-phenyldiethanolamine ester | |
CAS RN |
662138-96-7 | |
Record name | 6-Phenyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridineboronic acid N-phenyldiethanolamine ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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